molecular formula C9H16N2O3 B1392409 2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid CAS No. 1236254-75-3

2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid

Cat. No.: B1392409
CAS No.: 1236254-75-3
M. Wt: 200.23 g/mol
InChI Key: UHIUOVAGCSAWNW-UHFFFAOYSA-N
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Description

2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid is a chemical compound with the molecular formula C9H16N2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid typically involves the reaction of piperazine derivatives with acetic acid or its derivatives. One common method involves the acylation of 1-propylpiperazine with acetic anhydride, followed by oxidation to introduce the keto group at the 3-position of the piperazine ring. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation and oxidation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals, where its unique structure can be leveraged to create novel compounds.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Oxopiperazin-2-yl)acetic acid
  • 1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid
  • 1-(4-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid

Uniqueness

2-(3-Oxo-1-propyl-2-piperazinyl)acetic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications.

Properties

IUPAC Name

2-(3-oxo-1-propylpiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-2-4-11-5-3-10-9(14)7(11)6-8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIUOVAGCSAWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNC(=O)C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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